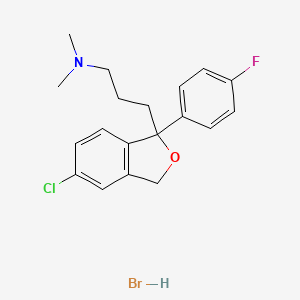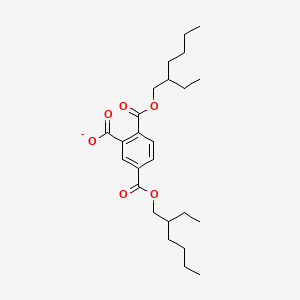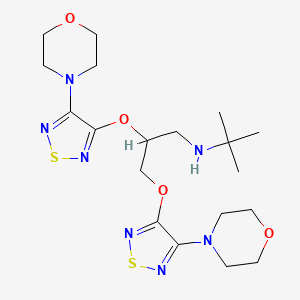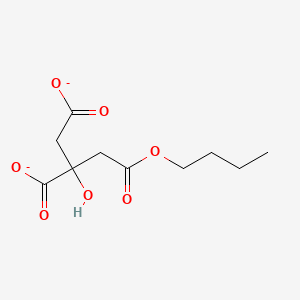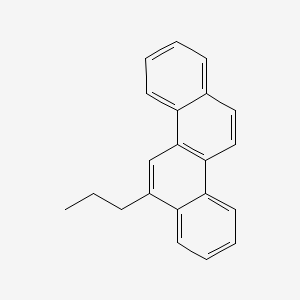
6-Propylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Application in OLEDs : 6-Propylchrysene derivatives, such as tetrabromochrysene and tetrasubstituted chrysenes, have been synthesized and used in organic light-emitting diodes (OLEDs) due to their blue fluorescent emission properties. These derivatives show potential for application in electronic devices (Wu et al., 2014).
Carcinogenic Properties : Studies have shown that certain derivatives of chrysene, like 6-Nitrochrysene (6-NC), are potent carcinogens, inducing mammary cancer in rodents. This highlights the compound's significance in cancer research and understanding environmental carcinogens (El-Bayoumy et al., 1993).
Chemical and Biological Applications of Aconitic Acid : Aconitic acid, a compound related to chrysene chemistry, has applications in bio-based plastics, cross-linkers, and as a chemical intermediate in various industrial processes. It also plays roles in the biological systems of plants and animals (Bruni & Klasson, 2022).
Metabolic Studies and Toxicity : The metabolism of chrysene derivatives like 6-Aminochrysene and their effects on human cells have been investigated, providing insights into the compound's toxicity and potential risks in environmental and occupational exposure (Lambelin et al., 1975).
Colon Cancer Research : Novel 6,12-disubstituted chrysene derivatives have been synthesized and shown to have significant activity against colon cancer cell lines, marking a potential for therapeutic applications (Banik et al., 2010).
Genotoxicity Studies : The genotoxic effects of chrysene derivatives under ultraviolet A irradiation have been studied, offering crucial information on the compound's interaction with living cells and DNA, which is significant for understanding carcinogenic mechanisms (Zhang et al., 2006).
Environmental Impact and Pollution : Studies have also focused on the environmental impact of chrysene derivatives, particularly those found in pollutants like diesel exhaust, enhancing our understanding of air pollution and associated health risks (Chen et al., 2000).
Eigenschaften
IUPAC Name |
6-propylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylchrysene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid](/img/no-structure.png)
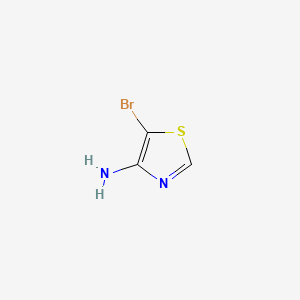
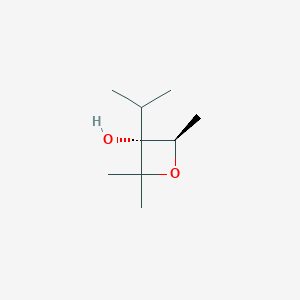
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
